molecular formula C17H19ClN2O3S B4553360 N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide

Cat. No.: B4553360
M. Wt: 366.9 g/mol
InChI Key: NAWOWHUQXMOZFJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C17H19ClN2O3S and its molecular weight is 366.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0804913 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structural similarities to "N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide" have been synthesized and evaluated for their potential antidepressant and nootropic activities. For instance, the synthesis of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone has been explored, revealing that certain compounds exhibit significant antidepressant and nootropic effects in dose-dependent manners. This highlights the potential of such compounds in developing central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Material Science and Polymer Chemistry

In material science, the focus has been on synthesizing new polymers with enhanced properties. For example, new polyamides have been synthesized through the direct polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, leading to polymers with high yield and inherent viscosities. These polymers are characterized by good solubility in polar solvents and thermal stability, making them candidates for various applications in material science (Faghihi & Mozaffari, 2008).

Electrochromic Applications

Research into smart window applications has introduced new types of thienylpyrrole derivatives, demonstrating significant improvements in optical properties and potential use in smart window technologies. These findings underscore the versatility of compounds related to "this compound" in the development of materials with superior optical properties for practical applications (Soğancı et al., 2016).

Antimicrobial and Antitumor Activities

Furthermore, the synthesis of novel compounds has led to the evaluation of their antimicrobial and antitumor activities. For instance, new arylazothiazole disperse dyes containing selenium have been synthesized and tested for their efficiency in dyeing polyester fibers, as well as for their antioxidant, antitumor, and antimicrobial activities. This research illustrates the potential of such compounds in creating biologically active fabrics for various applications (Khalifa et al., 2015).

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-22-14-10-15(23-2)12(9-11(14)18)19-17(21)20-7-3-5-13(20)16-6-4-8-24-16/h4,6,8-10,13H,3,5,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWOWHUQXMOZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)N2CCCC2C3=CC=CS3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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